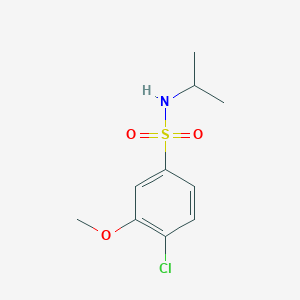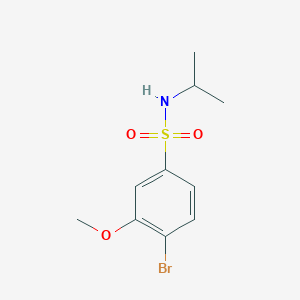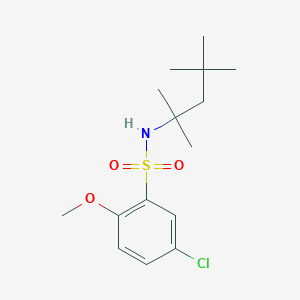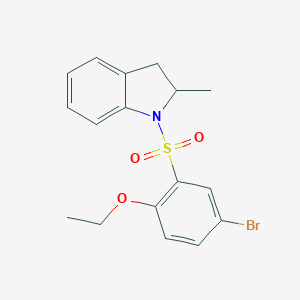
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole is a complex organic compound that belongs to the class of indoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the brominated 2-ethoxyphenyl ring.
Indoline Formation: The cyclization of the sulfonylated intermediate to form the indoline ring structure.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-chlorophenyl)sulfonyl]-2-methylindoline
- 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole
Uniqueness
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-3-22-16-9-8-14(18)11-17(16)23(20,21)19-12(2)10-13-6-4-5-7-15(13)19/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDDTNLEOFCOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
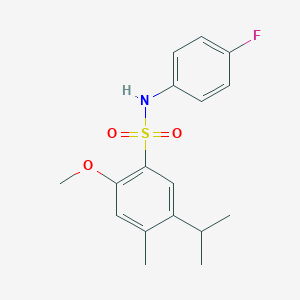
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B486593.png)
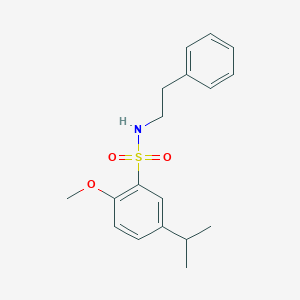
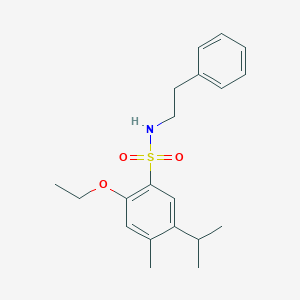
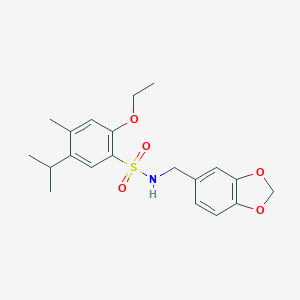
![1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486600.png)
![5-Chloro-2-methoxy-4-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B486601.png)
![1-{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}-2-methylindoline](/img/structure/B486603.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486604.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486610.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}indoline](/img/structure/B486611.png)
